



Application Notes and Protocols for Testing GW461484A Efficacy

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Compound of Interest		
Compound Name:	GW461484A	
Cat. No.:	B15621809	Get Quote

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Introduction

GW461484A is a potent small-molecule inhibitor with dual activity against human p38α mitogen-activated protein kinase and the fungal casein kinase 1 (CK1) family member, Yck2.[1] Originally developed as a p38\alpha inhibitor with an IC50 of 150 nM, it has demonstrated significant antifungal properties, particularly against Candida albicans.[1] Its primary fungal target is Yck2, which it inhibits with an IC50 of 0.11 μ M.[2][3] **GW461484A** shows promise in potentiating the effects of other antifungal drugs, such as caspofungin, against resistant fungal strains. These application notes provide detailed in vitro assay protocols to evaluate the efficacy of GW461484A.

Data Presentation

The following tables summarize the key quantitative efficacy data for **GW461484A**.

Table 1: In Vitro Kinase Inhibition



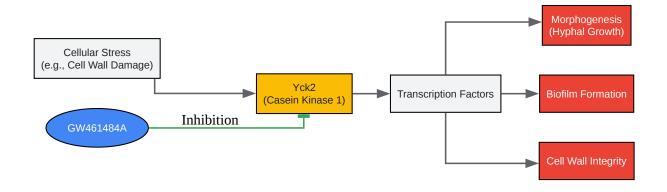
Target Kinase	Organism	IC50	Assay Type
Yck2	Candida albicans	0.11 μΜ	Biochemical Kinase Assay
ρ38α	Human	150 nM	Biochemical Kinase Assay

Table 2: Antifungal Activity against Candida albicans

Assay Type	Strain	Metric	Value
Broth Microdilution	Wild-Type	MIC80	12.5 μΜ
Checkerboard Assay	Caspofungin- Resistant	Synergy with Caspofungin	FICI ≤ 0.5

FICI: Fractional Inhibitory Concentration Index. A FICI of \leq 0.5 is indicative of synergy.

Signaling Pathway and Experimental Workflows Signaling Pathway of Yck2 in Candida albicans

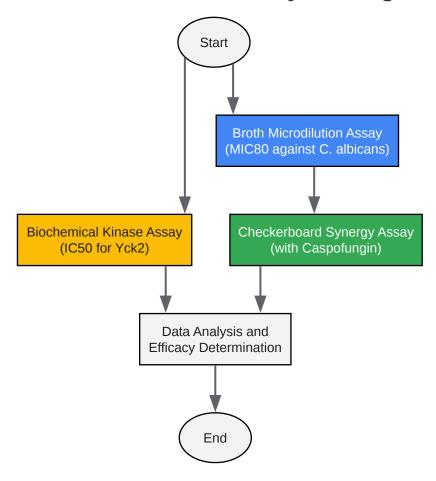


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Caption: Simplified signaling pathway of Yck2 in Candida albicans.



Experimental Workflow for Efficacy Testing



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Caption: Workflow for in vitro efficacy testing of GW461484A.

Experimental Protocols Biochemical Kinase Assay for Yck2 Inhibition (IC50 Determination)

This protocol describes a method to determine the 50% inhibitory concentration (IC50) of **GW461484A** against purified C. albicans Yck2 kinase.

Materials:

Recombinant purified C. albicans Yck2



- Kinase substrate (e.g., casein)
- ATP
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
- GW461484A stock solution in DMSO
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- White, opaque 96-well or 384-well plates
- · Multichannel pipettes
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare a serial dilution of GW461484A in kinase reaction buffer.
 The final DMSO concentration should not exceed 1%.
- Kinase Reaction Setup:
 - Add 5 μL of the diluted GW461484A or DMSO (for control) to the wells of the assay plate.
 - \circ Add 10 μ L of a solution containing the Yck2 enzyme and substrate in kinase reaction buffer.
 - Pre-incubate for 10 minutes at room temperature.
- Initiate Kinase Reaction: Add 10 μL of ATP solution to each well to start the reaction. The final concentration of ATP should be at or near the Km for Yck2.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Detection:
 - Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
 Kinase Assay kit according to the manufacturer's instructions.



- Briefly, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all readings.
 - Normalize the data with the positive control (DMSO-treated) set to 100% activity and a noenzyme control as 0% activity.
 - Plot the percent inhibition versus the logarithm of the GW461484A concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Broth Microdilution Antifungal Susceptibility Assay (MIC80 Determination)

This protocol determines the minimum inhibitory concentration (MIC) of **GW461484A** that inhibits 80% of C. albicans growth, following CLSI guidelines.

Materials:

- · Candida albicans strain
- Sabouraud Dextrose Agar (SDA) plates
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- GW461484A stock solution in DMSO
- Sterile 96-well flat-bottom microtiter plates
- Spectrophotometer
- Incubator (35°C)
- Microplate reader (600 nm)



Procedure:

- Inoculum Preparation:
 - Culture C. albicans on an SDA plate for 24-48 hours at 35°C.
 - Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
 - Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum of 1-5 x 10³ CFU/mL.
- Drug Dilution:
 - \circ Prepare a 2-fold serial dilution of **GW461484A** in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 μ L.
 - Include a drug-free well for a growth control and a medium-only well for a sterility control.
- Inoculation: Add 100 μL of the prepared fungal inoculum to each well (except the sterility control). The final volume will be 200 μL per well.
- Incubation: Incubate the plate at 35°C for 24-48 hours.
- Reading the MIC80:
 - Measure the optical density (OD) at 600 nm using a microplate reader.
 - The MIC80 is the lowest concentration of GW461484A that shows an 80% reduction in OD compared to the growth control.

Checkerboard Synergy Assay

This assay evaluates the synergistic effect of **GW461484A** in combination with another antifungal agent, such as caspofungin, against C. albicans.

Materials:

Candida albicans strain (e.g., a caspofungin-resistant isolate)



- GW461484A and Caspofungin stock solutions in DMSO
- RPMI-1640 medium
- Sterile 96-well microtiter plates
- Materials for inoculum preparation as in the broth microdilution assay.

Procedure:

- Plate Setup:
 - In a 96-well plate, prepare serial dilutions of GW461484A horizontally and caspofungin vertically in RPMI-1640 medium. Each well will contain a unique combination of concentrations of the two drugs.
 - \circ The final volume in each well after dilution should be 50 μ L.
 - Include wells with each drug alone and a drug-free growth control.
- Inoculum Preparation and Addition: Prepare the C. albicans inoculum as described for the broth microdilution assay. Add 50 μL of the inoculum to each well.
- Incubation: Incubate the plate at 35°C for 24-48 hours.
- Data Collection: Determine the MIC for each drug alone and for each combination by visual inspection or by reading the OD at 600 nm.
- Data Analysis (FICI Calculation):
 - Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well that shows growth inhibition:
 - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
 - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
 - Calculate the FICI for each combination: FICI = FIC of Drug A + FIC of Drug B.





Interpret the results:

Synergy: FICI ≤ 0.5

Indifference: 0.5 < FICI ≤ 4.0</p>

Antagonism: FICI > 4.0

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